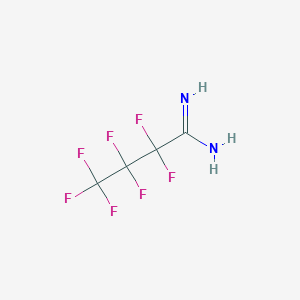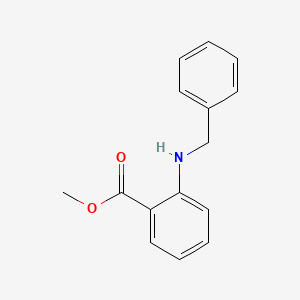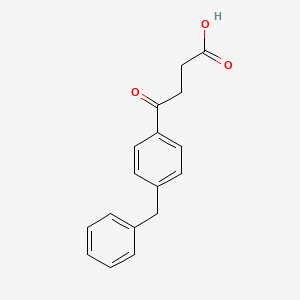
4-(4-Benzylphenyl)-4-oxobutanoic acid
Übersicht
Beschreibung
The compound of interest, 4-(4-Benzylphenyl)-4-oxobutanoic acid, is a derivative of 2,4-dioxobutanoic acid with a benzylphenyl substituent at the 4-position. This structure places it within a class of compounds that have been explored for various chemical and biological properties, including photodimerization, inhibition of enzymes like glycolic acid oxidase, and potential psychotropic activities .
Synthesis Analysis
Synthesis of related 4-substituted 2,4-dioxobutanoic acids has been reported, with methods including the use of copper-catalyzed cross-coupling reactions to introduce various substituents . Additionally, the synthesis of similar compounds has been achieved through condensation reactions, as well as modifications of existing structures such as the transformation of oxazolone derivatives . These methods highlight the versatility in synthetic approaches for creating derivatives of 4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-(4-Benzylphenyl)-4-oxobutanoic acid has been elucidated using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . These studies have provided detailed information on the geometrical parameters, confirming the molecular configurations and the presence of specific functional groups. The molecular electrostatic potential, HOMO and LUMO analysis, and hyperpolarizability have also been investigated to understand the electronic properties of these molecules .
Chemical Reactions Analysis
Chemical reactions involving similar 4-oxobutanoic acid derivatives have been explored, including photodimerization and the Mitsunobu reaction. Photodimerization in the crystalline state has been observed to yield cyclobutane derivatives, with the reaction behavior dependent on the molecular arrangement within the crystals . The Mitsunobu reaction has been employed using a bifunctional reagent to achieve stereospecific inversion of secondary alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in the same family as 4-(4-Benzylphenyl)-4-oxobutanoic acid have been characterized through various analytical techniques. The thermal stability, vibrational wavenumbers, and absorption properties have been determined, providing insights into the stability and reactivity of these molecules . Additionally, the formation of premicellar aggregations and the evaluation of antimicrobial and antioxidant activities have been reported for some derivatives, indicating the potential for diverse applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Surfactant Synthesis : A novel surfactant derivative of 4-oxobutanoic acid, specifically 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was synthesized using a copper-catalyzed cross-coupling reaction. This compound demonstrated unique large-diameter premicellar aggregation below its critical micelle concentration (CMC), as observed through dynamic light scattering and atomic force microscopy (Chen, Hu, & Fu, 2013).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “4-(4-Benzylphenyl)-4-oxobutanoic acid” could involve further exploration of its synthesis, characterization, and potential applications. The Suzuki–Miyaura coupling and other reactions involving similar compounds are areas of active research . Further studies could also explore the physical and chemical properties of this compound, as well as its safety and potential hazards.
Eigenschaften
IUPAC Name |
4-(4-benzylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(10-11-17(19)20)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNKUFPLYQEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293144 | |
| Record name | 4-(4-Benzylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylphenyl)-4-oxobutanoic acid | |
CAS RN |
63471-85-2 | |
| Record name | NSC87379 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Benzylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



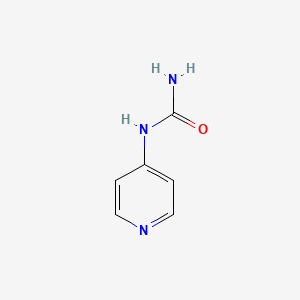
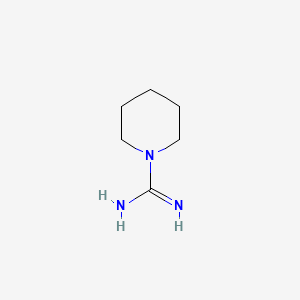
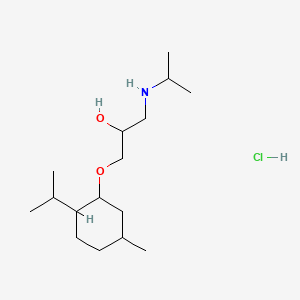
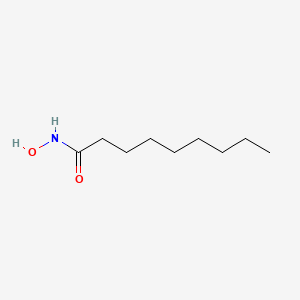
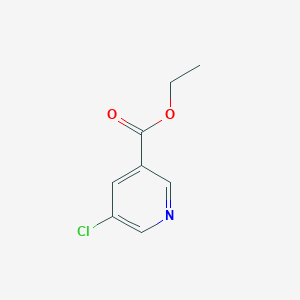
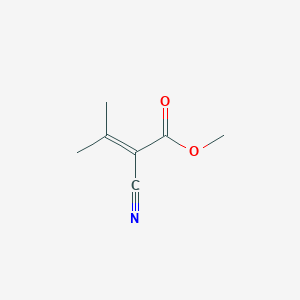
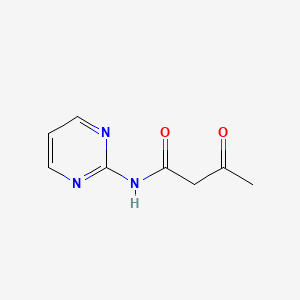

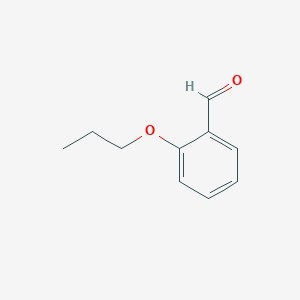
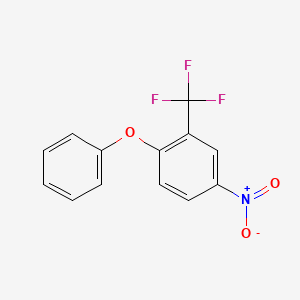
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)

